N-Methylaminobenzovesamicol is classified as a derivative of benzovesamicol, which is known for its role as an inhibitor of the vesicular acetylcholine transporter. This compound has been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging to map cholinergic neurons. The compound's structure allows it to interact with the vesicular acetylcholine transporter, making it a valuable tool in both research and clinical settings.
The synthesis of N-Methylaminobenzovesamicol typically involves several steps:
The molecular structure of N-Methylaminobenzovesamicol features a benzene ring substituted with an amine group and a methyl group attached to the nitrogen atom. Key structural data include:
The structural integrity can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into the compound's purity and confirm its identity .
N-Methylaminobenzovesamicol can participate in various chemical reactions:
N-Methylaminobenzovesamicol acts primarily as an inhibitor of the vesicular acetylcholine transporter. Its mechanism involves binding to the transporter, thereby preventing the uptake of acetylcholine into vesicles. This inhibition leads to increased levels of free acetylcholine in synaptic clefts, enhancing cholinergic signaling. Studies have shown that this compound can significantly alter neurotransmitter dynamics in neuronal tissues, making it a valuable tool for studying cholinergic systems .
Key physical and chemical properties of N-Methylaminobenzovesamicol include:
These properties are critical for its application in both laboratory settings and potential therapeutic uses .
N-Methylaminobenzovesamicol has several scientific applications:
N-Methylaminobenzovesamicol (MABV) belongs to the benzovesamicol class of vesicular acetylcholine transporter (VAChT) inhibitors, characterized by a benzannulated tetralin core structure replacing the cyclohexanol ring of the parent compound vesamicol. Its systematic chemical name is (−)-(2R,3R)-2-Hydroxy-3-(4-phenylpiperidino)-5-(N-methylamino)tetralin, reflecting the critical chiral centers at the 2- and 3-positions of the tetralin moiety [3] [5]. The absolute configuration of the pharmacologically active enantiomer is (2R,3R), which exhibits >100-fold higher VAChT affinity than its (2S,3S) counterpart due to optimal steric complementarity with the transporter’s binding pocket [3]. The N-methylamino group at the C5 position of the tetralin ring introduces a polar, moderately basic nitrogen (pKa ~9.5) capable of forming hydrogen bonds or electrostatic interactions within VAChT’s ligand-binding domain [4].
Table 1: Core Structural Features of N-Methylaminobenzovesamicol
Structural Element | Chemical Group | Role in VAChT Binding |
---|---|---|
Tetralin C2/C3 | (2R,3R)-Hydroxyamino | Stereospecific anchoring to VAChT pocket |
Tetralin C5 | N-Methylamino | Hydrogen bonding & electrostatic interaction |
Piperidine N1 | Tertiary amine | Protonation site enhancing membrane affinity |
Phenyl ring (Piperidine C4) | Unsubstituted phenyl | Hydrophobic interaction domain |
The molecule’s bioactive conformation is constrained by the fused benzene ring, reducing rotational freedom compared to vesamicol and favoring a semi-rigid, planar orientation that enhances selectivity. X-ray crystallography of related benzovesamicols reveals a near-orthogonal orientation between the tetralin and piperidine rings, positioning the N-methylamino group for optimal solvent exposure and target engagement [4] [6].
The synthesis of MABV begins with racemic 5-nitrobenzovesamicol, prepared via epoxide ring-opening of (±)-5-nitro-1,2,3,4-tetrahydronaphthalene-2,3-oxide with 4-phenylpiperidine, followed by stereoselective reduction of the nitro group to an amine [1] [5]. The critical chiral resolution of enantiomers employs semi-preparative HPLC on chiral stationary phases (e.g., Chiralcel OD column) using hexane/isopropanol eluents, isolating the pharmacologically active (−)-(2R,3R) enantiomer [2] [5]. N-Methylation is achieved via reductive amination using formaldehyde and sodium cyanoborohydride, yielding (−)-MABV in >98% enantiomeric excess [3].
For PET imaging applications, MABV is radiolabeled with carbon-11:
Table 2: Radiolabeling Parameters for [¹¹C]MABV
Precursor | Labeling Agent | Solvent | Time (min) | Radiochemical Yield (RCY) | Molar Activity (GBq/μmol) |
---|---|---|---|---|---|
(−)-5-ABV | [¹¹C]CH₃I | DMF | 5 | 30–40% | 50–75 |
(−)-5-ABV | [¹¹C]CH₃OTf | DMSO | 3 | 45–55% | 60–75 |
Alternative labeling strategies include microwave-assisted synthesis for [¹⁸F]fluoro analogs (e.g., [¹⁸F]FEOBV), though MABV itself is preferentially carbon-11 labeled due to its N-methyl group’s accessibility [1].
Key structural optimizations of benzovesamicol derivatives focus on improving VAChT affinity and reducing sigma receptor off-target binding:
Table 3: Affinity Profiles of Structurally Modified Benzovesamicols
Compound | VAChT Kᵢ (nM) | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity (VAChT/σ1) | Modification |
---|---|---|---|---|---|
(−)-MABV | 0.8–1.2 | 120–180 | 350 | 150-fold | 5-N-Methylamino |
(−)-FEOBV | 19.6 | 209 | >1,000 | 11-fold | 5-(2-Fluoroethoxy) |
(−)-18a (carbonyl) | 0.59 | >10,000 | >10,000 | >16,900-fold | Piperidine-phenyl carbonyl |
(−)-2-Methylspiro | 16 | 464 | >1,000 | 29-fold | Spiro-fused cyclohexane |
PEGylated-12 (C14) | 1.74 | >10,000 | >10,000 | >5,700-fold | C4-PEG₂-fluoride |
MABV’s primary advantage lies in its balanced affinity (Kᵢ = 0.8–1.2 nM) and moderate selectivity (150-fold over σ1), achievable without complex steric modifications. Its N-methylamino group provides an ideal handle for rapid ¹¹C-labeling, though newer carbonyl-containing analogs surpass it in sigma receptor discrimination [2] [4].
MABV demonstrates superior binding and pharmacokinetic properties relative to first-generation VAChT ligands:
Table 4: Comparative Binding and Imaging Profiles of Key VAChT Ligands
Compound | VAChT Kᵢ (nM) | σ1 Kᵢ (nM) | Log P | Striatal Uptake Peak | Striatum:Cerebellum Ratio |
---|---|---|---|---|---|
(−)-Vesamicol | 40 | 45 | 2.8 | 60–90 min | 1.2 |
(−)-Benzovesamicol | 50 | 85 | 3.2 | 120 min | 1.5 |
(−)-IBVM | 1.5* | 210* | 3.9 | 22–24 h | 2.4 (human SPECT) |
(−)-MABV | 0.8–1.2 | 120–180 | 2.1 | 20–30 min | 1.8–2.1 (rat biodistribution) |
(−)-FEOBV | 19.6 | 209 | 2.8 | >360 min | 3.5 (human PET) |
(−)-18a (carbonyl) | 0.59 | >10,000 | 1.9 | 15–30 min | 5.1 (NHP PET) |
*Estimated from analog data; IBVM affinity varies by study [3] [7]
MABV bridges the gap between early vesamicol derivatives and modern high-selectivity tracers. Though newer agents (e.g., carbonyl-modified (−)-18a) offer superior sigma selectivity, MABV’s straightforward radiolabeling and well-characterized kinetics make it a versatile tool for preclinical VAChT research [2] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7